

An In-depth Technical Guide to CAS 4338-95-8 (S-Methylisothiourea Hydroiodide)

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Compound of Interest

Compound Name: Methyl aminomethanimidothioate hydroiodide

Cat. No.: B1295613

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Core Information and Chemical Structure

S-Methylisothiourea hydroiodide, identified by the CAS number 4338-95-8, is a versatile chemical reagent primarily utilized in organic synthesis and as a pharmacological tool. It is the hydroiodide salt of S-methylisothiourea. This compound is a stable, crystalline solid that serves as a key intermediate in the preparation of various guanidine-containing molecules and as a selective inhibitor of inducible nitric oxide synthase (iNOS).

Synonyms: Methyl carbamimidothioate hydroiodide, 2-Methyl-2-thiopseudourea hydroiodide, S-Methylisothiouronium iodide.[\[1\]](#)

Chemical Structure:

- SMILES: CSC(=N)N.I
- InChI Key: LFXAEC SQJSRSTP-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of S-Methylisothiourea hydroiodide are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
Molecular Formula	C ₂ H ₇ IN ₂ S	[2]
Molecular Weight	218.06 g/mol	[2]
Appearance	White to off-white crystalline solid	
Melting Point	82 °C or 115-118 °C (values vary across suppliers)	
Density	~1.26 g/cm ³	
Solubility	Soluble in polar solvents like ethanol and water.	
Storage Conditions	Store at 2-8°C, protected from light and moisture.	

Applications in Research and Development

S-Methylisothiourea hydroiodide has two primary areas of application: as a reagent in organic synthesis for the formation of guanidines, and as a selective inhibitor of inducible nitric oxide synthase (iNOS) in biomedical research.

Guanidinylation of Amines

The S-methylisothiourea moiety is an excellent electrophile that readily reacts with primary and secondary amines to form guanidines. This process, known as guanidinylation, is fundamental in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agricultural chemicals. The guanidinium group is a key functional group in many natural products and drug molecules due to its ability to form strong hydrogen bonds and its protonated state at physiological pH.

Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)

S-Methylisothiourea is a potent and selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS).^{[2][3][4]} iNOS is an enzyme that produces large amounts of nitric oxide (NO),

a signaling molecule with diverse physiological and pathological roles. Overproduction of NO by iNOS is implicated in various inflammatory diseases, septic shock, and some cancers. As a selective inhibitor, S-methylisothiourea is a valuable tool for studying the roles of iNOS in these processes and for the development of therapeutic agents targeting iNOS. The inhibition is competitive with the substrate L-arginine.[\[2\]](#)

Experimental Protocols

Synthesis of S-Methylisothiourea Hydroiodide (CAS 4338-95-8)

This protocol is adapted from established methods for the S-alkylation of thiourea.

Materials:

- Thiourea
- Methyl iodide
- Absolute Ethanol
- Round-bottom flask with reflux condenser
- Stirring apparatus
- Ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in absolute ethanol.
- Cool the solution in an ice bath.
- Slowly add an equimolar amount of methyl iodide to the stirred solution.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

- Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the solution to room temperature and then place it in an ice bath to facilitate crystallization.
- Collect the white crystalline product by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol and dry under vacuum.

General Protocol for the Guanidinylation of a Primary Amine

This protocol provides a general method for the synthesis of a monosubstituted guanidine from a primary amine using S-methylisothiourea hydroiodide.

Materials:

- S-Methylisothiourea hydroiodide (CAS 4338-95-8)
- Primary amine of interest
- Triethylamine or another suitable base
- Ethanol or another suitable polar solvent
- Round-bottom flask with reflux condenser
- Stirring apparatus

Procedure:

- Dissolve the primary amine and an equimolar amount of S-methylisothiourea hydroiodide in ethanol in a round-bottom flask.
- Add a slight excess (1.1 equivalents) of triethylamine to the mixture to act as a base and neutralize the hydroiodide.

- Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The resulting crude product can be purified by recrystallization or column chromatography to yield the desired guanidine.

In Vitro Assay for iNOS Inhibition in Macrophage Cell Culture

This protocol outlines a general workflow to assess the inhibitory effect of S-methylisothiourea hydroiodide on iNOS activity in a cell-based assay.

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
- Lipopolysaccharide (LPS)
- Interferon-gamma (IFN- γ) (optional, can enhance iNOS induction)
- S-Methylisothiourea hydroiodide (CAS 4338-95-8)
- Griess Reagent for nitrite determination
- 96-well cell culture plates

Procedure:

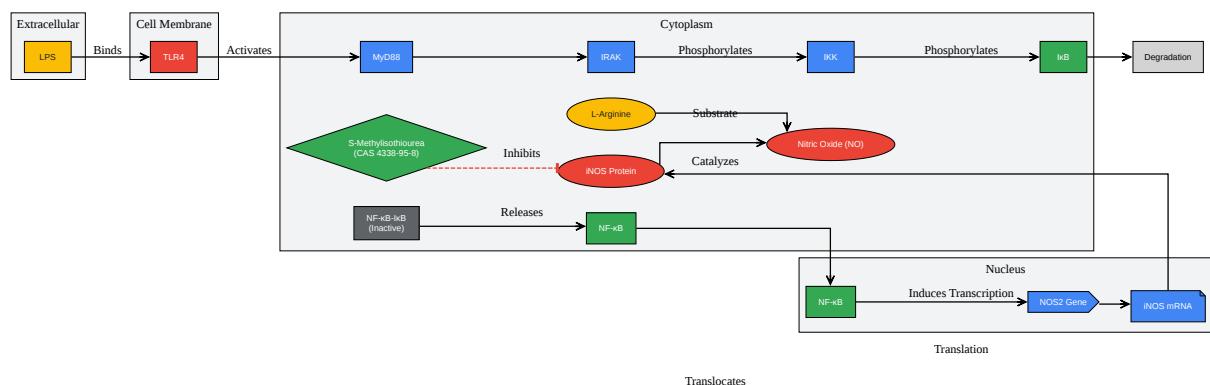
- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

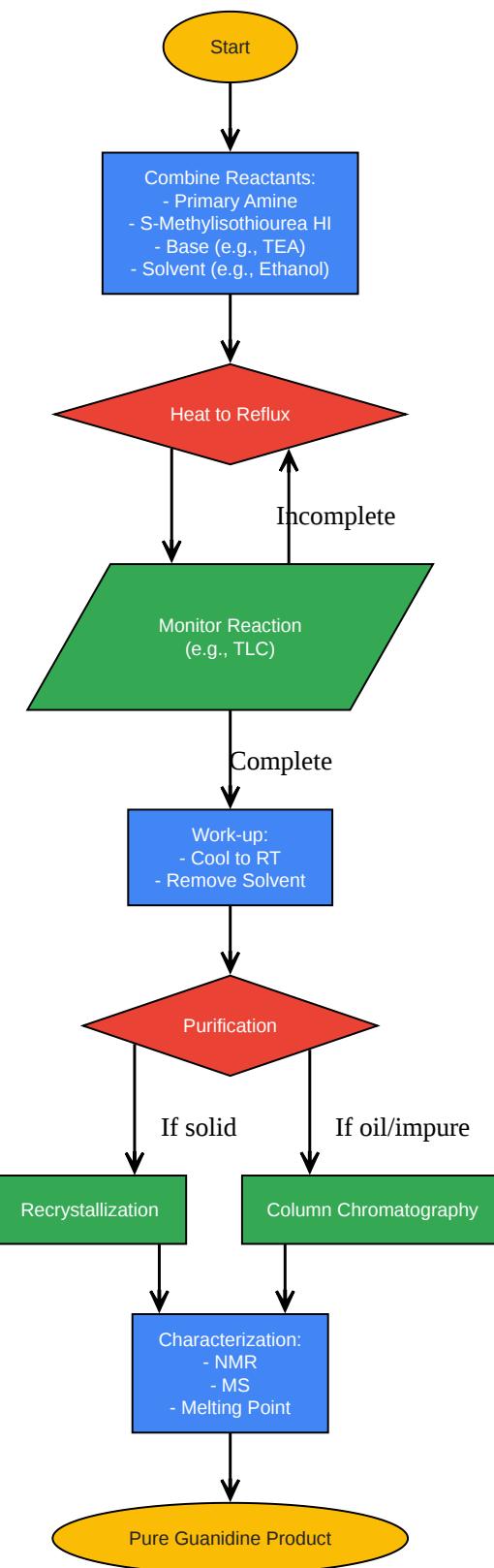
- Pre-treatment with Inhibitor: The next day, replace the medium with fresh medium containing various concentrations of S-methylisothiourea hydroiodide. Incubate for 1-2 hours.
- iNOS Induction: Stimulate the cells with LPS (e.g., 1 μ g/mL) and IFN- γ (e.g., 10 ng/mL) to induce iNOS expression. Include control wells with no stimulation and wells with stimulation but no inhibitor.
- Incubation: Incubate the plates for 24 hours to allow for iNOS expression and nitric oxide production.
- Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite, a stable metabolite of nitric oxide, using the Griess reagent according to the manufacturer's instructions.
- Data Analysis: Determine the concentration of S-methylisothiourea hydroiodide that causes 50% inhibition of nitrite production (IC_{50} value) to quantify its inhibitory potency.

Signaling Pathway and Experimental Workflow Visualization

NF- κ B Signaling Pathway for iNOS Induction and its Inhibition

The expression of inducible nitric oxide synthase (iNOS) is primarily regulated by the Nuclear Factor-kappa B (NF- κ B) signaling pathway.^{[5][6][7][8][9]} Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, activate this pathway, leading to the transcription of the NOS2 gene, which encodes for iNOS. S-Methylisothiourea acts downstream by directly inhibiting the enzymatic activity of the translated iNOS protein.



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